2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine is a heterocyclic organic compound characterized by a pyrimidine ring with specific substitutions: a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a dimethylamino group at the 4-position. Its molecular formula is C12H13BrN2O, and it is identified by the CAS number 205672-18-0. This compound is significant in various biochemical reactions and has potential applications in medicinal chemistry and drug discovery.
This compound is derived from pyrimidine, a class of compounds known for their presence in nucleic acids and various biological molecules. The synthesis of 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine typically involves commercially available pyrimidine derivatives as starting materials, which are further modified through chemical reactions to introduce the desired functional groups.
The synthesis of 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine generally follows these steps:
These methods are often optimized in industrial settings to enhance yield and purity, utilizing techniques like continuous flow reactors or automated synthesis processes.
The molecular structure of 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine can be depicted as follows:
The structural formula can be represented as:
2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine participates in several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine involves its interaction with various biological targets:
The applications of 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine span several fields:
Pyrimidine ranks among the most privileged heterocyclic scaffolds in medicinal chemistry, serving as the foundational core in numerous therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. The inherent hydrogen-bonding capability and aromatic electron density of pyrimidine facilitate targeted interactions with biological macromolecules, particularly enzymes and receptors involved in nucleotide metabolism and signal transduction. The 4-aminopyrimidine substructure in 2-(benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine is especially significant, as it mimics natural nucleotides while offering sites for strategic functionalization [3].
The bromine atom at C5 enables transformative cross-coupling reactions (e.g., Suzuki, Stille), allowing efficient introduction of complex aryl, heteroaryl, or alkyl substituents—a critical strategy in structure-activity relationship (SAR) exploration during drug optimization [3] [7]. Furthermore, the dimethylamino group at C4 contributes to the compound’s moderate lipophilicity (predicted logP ~1.3-1.4) [3] [7], enhancing membrane permeability while maintaining water solubility—a pharmacokinetic balance crucial for cellular uptake. This dual functionalization pattern transforms simple pyrimidine into a multifunctional synthetic intermediate capable of generating diverse chemical libraries for biological screening, accelerating hit-to-lead development in early drug discovery campaigns [3] [10].
The benzyloxy and bromine substituents in this compound exemplify rational design principles for controlling reactivity and directing molecular synthesis. The bromine at C5 serves as a versatile linchpin for metal-catalyzed cross-coupling reactions, enabling rapid scaffold diversification. This is evidenced by the compound’s application in synthesizing kinase inhibitors and antiviral agents, where the C-Br bond undergoes Suzuki-Miyaura coupling with boronic acids to install pharmacophores critical for target binding [1] [7]. The electron-withdrawing nature of bromine also modulates the electron density of the pyrimidine ring, facilitating nucleophilic aromatic substitutions at adjacent positions—a tactic used in antimetabolite drug development.
Concurrently, the benzyloxy group at C2 functions as a protecting group and steric director. It shields the reactive oxygen during synthetic manipulations and can be selectively cleaved (e.g., via hydrogenolysis or Lewis acids) to reveal phenolic functionalities for further derivatization [4] [6]. This deprotection strategy is pivotal in synthesizing bioactive molecules like N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine [4], where the benzyloxy group ensures orthogonal reactivity during multi-step syntheses. The aromatic benzyl moiety also contributes to π-stacking interactions with biological targets, a feature exploited in DNA-intercalating agents and receptor antagonists.
Functional Group | Role in Synthesis | Key Transformations |
---|---|---|
C5-Bromine | Electrophilic coupling site | Suzuki, Stille, Sonogashira couplings; SNAr reactions |
C2-Benzyloxy | Orthogonal protecting group | Hydrogenolysis (H₂/Pd-C), acidic deprotection |
C4-Dimethylamino | Electron donor & solubility enhancer | Quaternization, oxidation to N-oxide |
The N,N-dimethylamino group at C4 is a critical structural determinant influencing both physicochemical and pharmacokinetic properties. This tertiary amine significantly enhances aqueous solubility through protonation under physiological pH conditions, thereby improving bioavailability—a challenge often encountered with aromatic heterocycles [4] [7]. Computational analyses indicate a topological polar surface area (TPSA) of ~29.02 Ų for analogous dimethylaminopyrimidines [3], which supports membrane permeability while avoiding excessive hydrophobicity.
The moderately basic dimethylamino group (predicted pKa ~4.63) [7] enables salt formation with pharmaceutical acids (e.g., HCl, citrate), facilitating formulation development. Additionally, it imparts balanced lipophilicity (logP 1.3–1.4) [3] [7], which is optimal for passive diffusion across biological membranes—a key factor in central nervous system (CNS) drug design. Compared to non-alkylated analogues, the dimethylamino group reduces crystallization energy, improving solubility without compromising metabolic stability. This strategic substitution is evident in advanced intermediates like 6-bromo-N,N-dimethylpyrimidin-4-amine (CAS# 1209458-53-6) [3], where dimethylation transforms a poorly soluble scaffold into a versatile precursor for lead optimization.
Compound | CAS Number | Molecular Weight (g/mol) | logP | TPSA (Ų) | Key Features |
---|---|---|---|---|---|
2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine | 205672-18-0 | 308.17 | 1.434 (pred) [7] | 29.02 [3] | Bromine, benzyloxy, dimethylamino |
6-Bromo-N,N-dimethylpyrimidin-4-amine | 1209458-53-6 | 202.05 | 1.305 [3] | 29.02 | Bromine, dimethylamino |
5-Bromo-N,N-diethylpyrimidin-2-amine | 433684-23-2 | 230.10 | 2.085 [8] | 29.02 | Bromine, diethylamino |
N-Benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine | 42553027 | 361.25 | ~3.5 (est) | 44.48 | Bromine, benzyloxy, benzylamino |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4